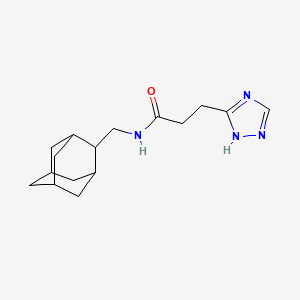![molecular formula C18H28ClN3O B7634589 1-[2-(2-Chlorophenyl)ethyl]-3-(2,2,6,6-tetramethylpiperidin-4-yl)urea](/img/structure/B7634589.png)
1-[2-(2-Chlorophenyl)ethyl]-3-(2,2,6,6-tetramethylpiperidin-4-yl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[2-(2-Chlorophenyl)ethyl]-3-(2,2,6,6-tetramethylpiperidin-4-yl)urea, commonly known as U-47700, is a synthetic opioid that was first synthesized in the 1970s. It has been used in scientific research for its potential as a painkiller and analgesic. However, due to its high potency and potential for abuse, it has been classified as a Schedule I drug in the United States.
Mechanism of Action
U-47700 works by binding to the mu-opioid receptor in the brain and spinal cord. This binding activates the receptor, which leads to the release of neurotransmitters such as dopamine, serotonin, and norepinephrine. These neurotransmitters are responsible for producing the analgesic and euphoric effects associated with opioids.
Biochemical and Physiological Effects:
U-47700 has been shown to produce a range of biochemical and physiological effects in the body. These include pain relief, sedation, respiratory depression, and euphoria. It has also been shown to cause a decrease in body temperature and blood pressure, as well as an increase in heart rate.
Advantages and Limitations for Lab Experiments
One advantage of using U-47700 in lab experiments is its high potency, which allows for the study of its effects at lower doses. However, its potential for abuse and addiction make it a risky substance to handle in a laboratory setting. Additionally, its classification as a Schedule I drug in the United States makes it difficult to obtain for research purposes.
Future Directions
There are several potential future directions for research on U-47700. One area of interest is its potential as a safer alternative to other opioids for pain management. Another area of research could focus on developing new compounds that have a similar mechanism of action to U-47700 but with fewer side effects and a lower risk of addiction. Additionally, research could focus on developing new methods for synthesizing U-47700 that are more efficient and cost-effective.
Synthesis Methods
U-47700 can be synthesized through a multi-step process that involves the reaction of 2-chlorobenzyl chloride with N,N-dimethylformamide dimethyl acetal to form 2-(2-chlorophenyl)ethyl dimethylamine. The resulting compound is then reacted with 2,2,6,6-tetramethylpiperidine-4-one to form U-47700.
Scientific Research Applications
U-47700 has been used in scientific research for its potential as a painkiller and analgesic. It has been shown to have a high affinity for the mu-opioid receptor, which is responsible for mediating the effects of opioids in the body. Studies have also suggested that U-47700 may have a lower risk of respiratory depression compared to other opioids, which could make it a safer alternative for pain management.
properties
IUPAC Name |
1-[2-(2-chlorophenyl)ethyl]-3-(2,2,6,6-tetramethylpiperidin-4-yl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28ClN3O/c1-17(2)11-14(12-18(3,4)22-17)21-16(23)20-10-9-13-7-5-6-8-15(13)19/h5-8,14,22H,9-12H2,1-4H3,(H2,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFQITNCHJAOWPX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CC(N1)(C)C)NC(=O)NCCC2=CC=CC=C2Cl)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-(2-Chlorophenyl)ethyl]-3-(2,2,6,6-tetramethylpiperidin-4-yl)urea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[[1-(2-methoxyphenyl)cyclopentyl]methyl]-2-(2,2,2-trifluoroethoxy)acetamide](/img/structure/B7634507.png)
![1-[Cyclopropyl-(4-methoxyphenyl)methyl]-3-[(3-hydroxycyclopentyl)methyl]urea](/img/structure/B7634512.png)
![N-[[1-(hydroxymethyl)cyclobutyl]methyl]-4-(2,2,2-trifluoroethyl)benzenesulfonamide](/img/structure/B7634524.png)
![2,2-dimethyl-N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl]cyclopentan-1-amine](/img/structure/B7634546.png)
![(2S)-2-[2-(5-ethyl-1,3-thiazol-2-yl)ethylcarbamoylamino]-N,N-dimethylpropanamide](/img/structure/B7634560.png)

![N-[(1-methylpyrazol-4-yl)methyl]-4-(2,2,2-trifluoroethyl)-1,4-diazepane-1-carboxamide](/img/structure/B7634573.png)
![3-ethyl-N-[[(2S)-1-(2-methylpropyl)pyrrolidin-2-yl]methyl]-4-oxoimidazolidine-1-carboxamide](/img/structure/B7634580.png)
![[1-[(1,3-Dimethylpyrazolo[3,4-b]pyridin-5-yl)methyl]piperidin-3-yl]-morpholin-4-ylmethanone](/img/structure/B7634599.png)
![N,N-diethyl-1-[1-(furan-3-carbonyl)piperidine-4-carbonyl]pyrrolidine-2-carboxamide](/img/structure/B7634607.png)
![N-[(6-chloropyridin-3-yl)methyl]-1-(2-thiophen-2-ylacetyl)pyrrolidine-2-carboxamide](/img/structure/B7634614.png)
![N-[3-(4,5-dimethyl-1,3-oxazol-2-yl)phenyl]-5-(furan-2-yl)-1H-pyrazole-3-carboxamide](/img/structure/B7634619.png)
![3-[(5-Pyridin-4-ylpyrazol-1-yl)methyl]benzonitrile](/img/structure/B7634627.png)
![N-[(1-methylsulfonylpyrrolidin-3-yl)methyl]-1-(3-methylthiophen-2-yl)ethanamine](/img/structure/B7634628.png)